molecular formula C23H28FN3O3S B2880413 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 627887-91-6

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2880413
CAS RN: 627887-91-6
M. Wt: 445.55
InChI Key: OUBLUVUPEYDVBS-UHFFFAOYSA-N
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Description

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H28FN3O3S and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Agents

Research has been conducted on similar compounds with potential antipsychotic properties without the interaction with dopamine receptors, a common target for existing antipsychotic drugs. These studies focus on the development of novel agents that exhibit antipsychotic-like profiles in behavioral animal tests, highlighting the importance of such compounds in exploring new therapeutic avenues for psychiatric disorders. The development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for example, demonstrates the potential of structurally similar compounds in reducing spontaneous locomotion in mice without causing ataxia and without binding to D2 dopamine receptors, a notable difference from existing antipsychotic medications (Wise et al., 1987).

Antitumor Properties

Another area of application for structurally related compounds is in the development of antitumor agents. Modifications on the side chain or the intercalating heterocycle of compounds like 10-[[3-(diethylamino)propyl]amino]-6-methyl-5H-pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinoline have been explored to enhance their antitumor properties. These studies are crucial in identifying new therapeutic candidates for cancer treatment, although no significant increase in in vitro cytotoxicity was observed with new modifications compared to model compounds (Rivalle et al., 1983).

Heterocyclic Chemistry

The compound is also relevant in the context of heterocyclic chemistry, where it can serve as a precursor or an intermediate in the synthesis of various heterocyclic structures. The generation of structurally diverse libraries through alkylation and ring closure reactions, as demonstrated with compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, underscores the versatility and potential applications of such molecules in designing new chemical entities with various biological activities (Roman, 2013).

properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3S/c1-5-26(6-2)12-9-13-27-19(16-10-7-8-11-17(16)24)18(21(29)23(27)30)20(28)22-14(3)25-15(4)31-22/h7-8,10-11,19,29H,5-6,9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBLUVUPEYDVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

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